molecular formula C15H14F3NO3S B5737249 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide

Cat. No.: B5737249
M. Wt: 345.3 g/mol
InChI Key: MCFUSCCHNBESSZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide is a chemical compound that features a trifluoromethoxy group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethoxy group enhances the compound’s chemical stability and biological activity, making it a valuable entity in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted compounds, each with unique chemical and biological properties .

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to bind to target proteins, enzymes, or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both the trifluoromethoxy group and the dimethyl groups in 2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide makes it unique. This combination enhances its chemical stability, reactivity, and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name

2,5-dimethyl-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-10-3-4-11(2)14(9-10)23(20,21)19-12-5-7-13(8-6-12)22-15(16,17)18/h3-9,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFUSCCHNBESSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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